molecular formula C32H53N9O11 B1393780 Thymopentin monoacetate CAS No. 89318-88-7

Thymopentin monoacetate

Cat. No.: B1393780
CAS No.: 89318-88-7
M. Wt: 739.8 g/mol
InChI Key: YRTISBKUCLDRGF-ADVSENJOSA-N
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Description

Thymopentin monoacetate is a synthetic pentapeptide derived from thymopoietin, a naturally occurring thymic hormone. It is known for its immunomodulatory properties and has been used in clinical studies for its potential to enhance immune function. This compound is composed of the amino acids arginine, lysine, aspartic acid, valine, and tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymopentin monoacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The purified peptide is then lyophilized to obtain a stable, dry powder form suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Thymopentin monoacetate undergoes various chemical reactions, including:

    Oxidation: The tyrosine residue in this compound can undergo oxidation, leading to the formation of dityrosine or other oxidized products.

    Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.

    Substitution: Amino acid residues in this compound can be substituted with other amino acids through site-directed mutagenesis to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the peptide with broken disulfide bonds.

    Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Thymopentin monoacetate has a wide range of scientific research applications, including:

Mechanism of Action

Thymopentin monoacetate exerts its effects by interacting with T cells and promoting their differentiation and maturation. It binds to specific receptors on the surface of T cells, leading to the activation of intracellular signaling pathways that enhance immune function. The peptide also affects the function of mature T cells, increasing their ability to respond to antigens and produce cytokines .

Comparison with Similar Compounds

Thymopentin monoacetate is unique in its specific sequence of amino acids and its ability to modulate the immune system. Similar compounds include:

    Thymosin Alpha-1: Another thymic peptide with immunomodulatory properties, used in the treatment of chronic hepatitis B and C.

    Thymopoietin: The parent hormone from which thymopentin is derived, involved in T-cell differentiation.

    Thymulin: A thymic peptide that also modulates immune function but has a different amino acid sequence and mechanism of action.

This compound stands out due to its specific sequence and its ability to enhance immune function in various clinical settings.

Properties

IUPAC Name

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTISBKUCLDRGF-ADVSENJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237615
Record name Thymopentin monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

739.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89318-88-7
Record name Thymopentin monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymopentin monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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